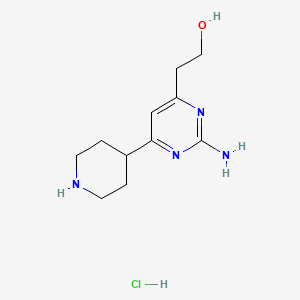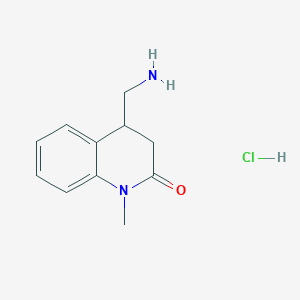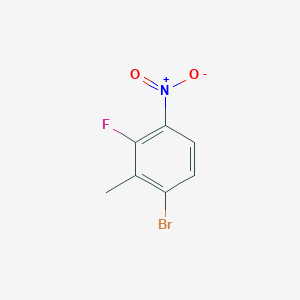![molecular formula C10H13ClFNO2 B1379598 3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride CAS No. 1803606-03-2](/img/structure/B1379598.png)
3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride is a compound with the molecular formula C10H13ClFNO2 and a molecular weight of 233.67 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H .Physical and Chemical Properties Analysis
This compound is a powder in physical form . The storage temperature is normal .科学的研究の応用
Fluorinated Compounds in Protein Design
Fluorinated compounds, due to their unique physicochemical properties such as extreme chemical inertness and thermal stability, have been explored for their potential to create proteins with novel chemical and biological properties. Research indicates that fluorination can be an effective strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and biological activity. This suggests potential applications in designing more robust proteins for therapeutic and industrial applications (Buer & Marsh, 2012).
Metabolism and Pharmacological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), have been studied extensively for their biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's role in modulating lipid and glucose metabolism, with implications for treating metabolic disorders, underscores the therapeutic potential of similar structured compounds in managing various health conditions (Naveed et al., 2018).
Environmental and Corrosion Inhibition Applications
Compounds like sulfamic acid, known for their cleaning and corrosion inhibition properties, highlight the industrial applications of chemical compounds in protecting metals and alloys from corrosion in acidic media. The use of organic compounds as corrosion inhibitors in acidic solutions, due to their heteroatoms (O, S, N, P) and π-electrons, emphasizes the relevance of chemical compounds in environmental and industrial settings (Verma & Quraishi, 2022).
Safety and Hazards
生化学分析
Biochemical Properties
3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for amino acid transporters and enzymes involved in amino acid metabolism. The compound’s fluorophenyl group may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into the temporal dynamics of its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. The compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. These interactions are essential for understanding its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is crucial for optimizing its use in biochemical research and potential therapeutic applications .
特性
IUPAC Name |
2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNSAABVNRZINP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-03-2 |
Source


|
| Record name | Benzenepropanoic acid, α-(aminomethyl)-3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)
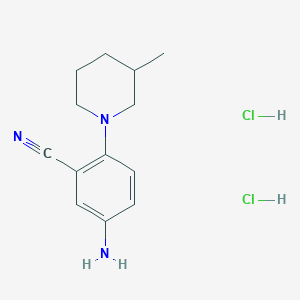

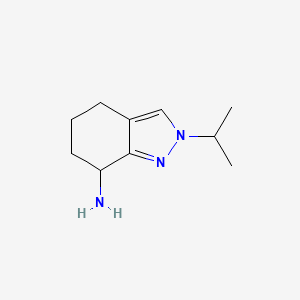
![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)



